

# Synthesis of Mcl-1 inhibitor UMI-77 using 1-Methoxy-4-nitronaphthalene.

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## Compound of Interest

Compound Name: 1-Methoxy-4-nitronaphthalene

Cat. No.: B051467

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## Application Notes: Synthesis of Mcl-1 Inhibitor UMI-77

### Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance to conventional chemotherapies. UMI-77 is a potent and selective small-molecule inhibitor of Mcl-1 that binds to its BH3-binding groove with high affinity, disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.<sup>[1][2][3]</sup> This disruption triggers the intrinsic apoptotic pathway, leading to cancer cell death.<sup>[1][4]</sup> These application notes provide a detailed protocol for a plausible synthetic route to UMI-77, starting from **1-Methoxy-4-nitronaphthalene**.

### Mechanism of Action of UMI-77

UMI-77 functions as a BH3 mimetic. It competitively binds to the hydrophobic groove of Mcl-1, a site normally occupied by the BH3 domains of pro-apoptotic proteins. This action displaces pro-apoptotic proteins such as Bak and Bax, which are then free to oligomerize at the mitochondrial outer membrane. This oligomerization leads to the formation of pores, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.<sup>[1][4]</sup>

## Mcl-1 Signaling Pathway

The Mcl-1 protein is a key regulator of apoptosis. Its expression and stability are controlled by various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are often activated by growth factors and cytokines.[5] Mcl-1 sequesters pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis.[6][7] The degradation of Mcl-1 can be triggered by stress signals, often involving phosphorylation by kinases like GSK3, which marks it for proteasomal degradation.[8]

## Quantitative Data

The following tables summarize key quantitative data for the Mcl-1 inhibitor UMI-77.

Table 1: Binding Affinity and Inhibitory Concentrations of UMI-77

Parameter	Value	Cell Line/Assay Conditions	Reference
Ki (Mcl-1)	490 nM	Fluorescence polarization-based binding assay	[1][4]
IC50 (Mcl-1/Bax interaction)	1.43 µM	Biochemical assay	[3]
IC50 (Cell Growth Inhibition)	3.4 µM	BxPC-3 pancreatic cancer cells	[9]
4.4 µM	Panc-1 pancreatic cancer cells	[9]	
12.5 µM	MiaPaCa-2 pancreatic cancer cells	[9]	
16.1 µM	AsPC-1 pancreatic cancer cells	[9]	

Table 2: In Vivo Efficacy of UMI-77

Animal Model	Dosage	Treatment Schedule	Tumor Growth Inhibition	Reference
BxPC-3 xenograft in SCID mice	60 mg/kg i.v.	5 consecutive days a week for two weeks	65% and 56% (two separate experiments)	[3][10]

## Experimental Protocols

The following is a proposed multi-step synthesis for UMI-77 starting from **1-Methoxy-4-nitronaphthalene**. The protocols are based on established chemical transformations for similar substrates.

### Overall Synthetic Scheme



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A proposed synthetic route for UMI-77.

#### Step 1: Synthesis of 4-Amino-1-methoxynaphthalene (Reduction)

- Materials: **1-Methoxy-4-nitronaphthalene**, Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH).
- Procedure:
  - In a round-bottom flask, dissolve **1-Methoxy-4-nitronaphthalene** (1.0 eq) in ethanol.
  - Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.
  - Reflux the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Amino-1-methoxynaphthalene.

#### Step 2: Synthesis of N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide (Sulfonylation)

- Materials: 4-Amino-1-methoxynaphthalene, 4-Bromobenzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).
- Procedure:
  - Dissolve 4-Amino-1-methoxynaphthalene (1.0 eq) in pyridine and DCM at 0 °C.
  - Slowly add 4-Bromobenzenesulfonyl chloride (1.1 eq) to the solution.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction by TLC. Upon completion, quench the reaction with water.
  - Extract the product with DCM.
  - Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the crude product by column chromatography to yield N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide.

#### Step 3: Synthesis of N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide (Demethylation)

- Materials: N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide, Boron tribromide (BBr<sub>3</sub>) or Pyridine hydrochloride, Dichloromethane (DCM).

- Procedure (using  $\text{BBr}_3$ ):
  - Dissolve N-(4-methoxy-1-naphthyl)-4-bromobenzenesulfonamide (1.0 eq) in anhydrous DCM and cool to  $-78\text{ }^\circ\text{C}$  under an inert atmosphere.
  - Add a solution of  $\text{BBr}_3$  (1.5-2.0 eq) in DCM dropwise.
  - Stir the reaction mixture at  $-78\text{ }^\circ\text{C}$  for 1 hour and then allow it to slowly warm to room temperature overnight.
  - Carefully quench the reaction by adding methanol at  $0\text{ }^\circ\text{C}$ , followed by water.
  - Extract the product with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
  - Purify the product by column chromatography.

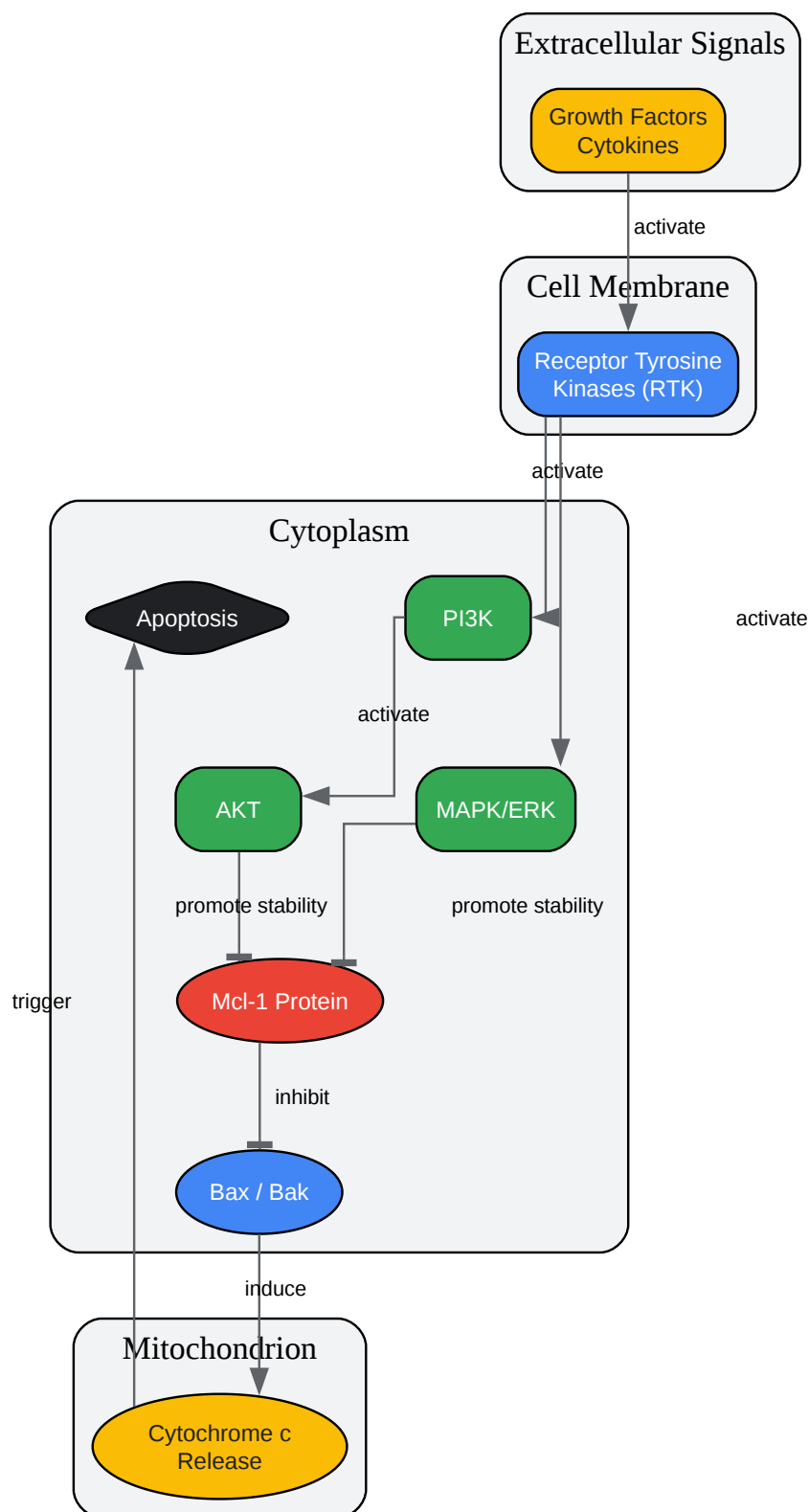
#### Step 4 & 5: Synthesis of UMI-77 (Oxidative Thiolation)

This is a proposed one-pot reaction based on similar transformations of 4-amino-1-naphthols.

- Materials: N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide, Salcomine (or another suitable oxidation catalyst), Thioglycolic acid, Oxygen, Acetonitrile.
- Procedure:
  - Dissolve N-(1-hydroxy-4-naphthyl)-4-bromobenzenesulfonamide (1.0 eq) in acetonitrile.
  - Add a catalytic amount of Salcomine.
  - Bubble oxygen through the solution while stirring at room temperature to facilitate the oxidation to the corresponding naphthoquinone-imine intermediate.
  - After the formation of the intermediate (monitor by TLC or color change), add thioglycolic acid (1.2 eq) to the reaction mixture.

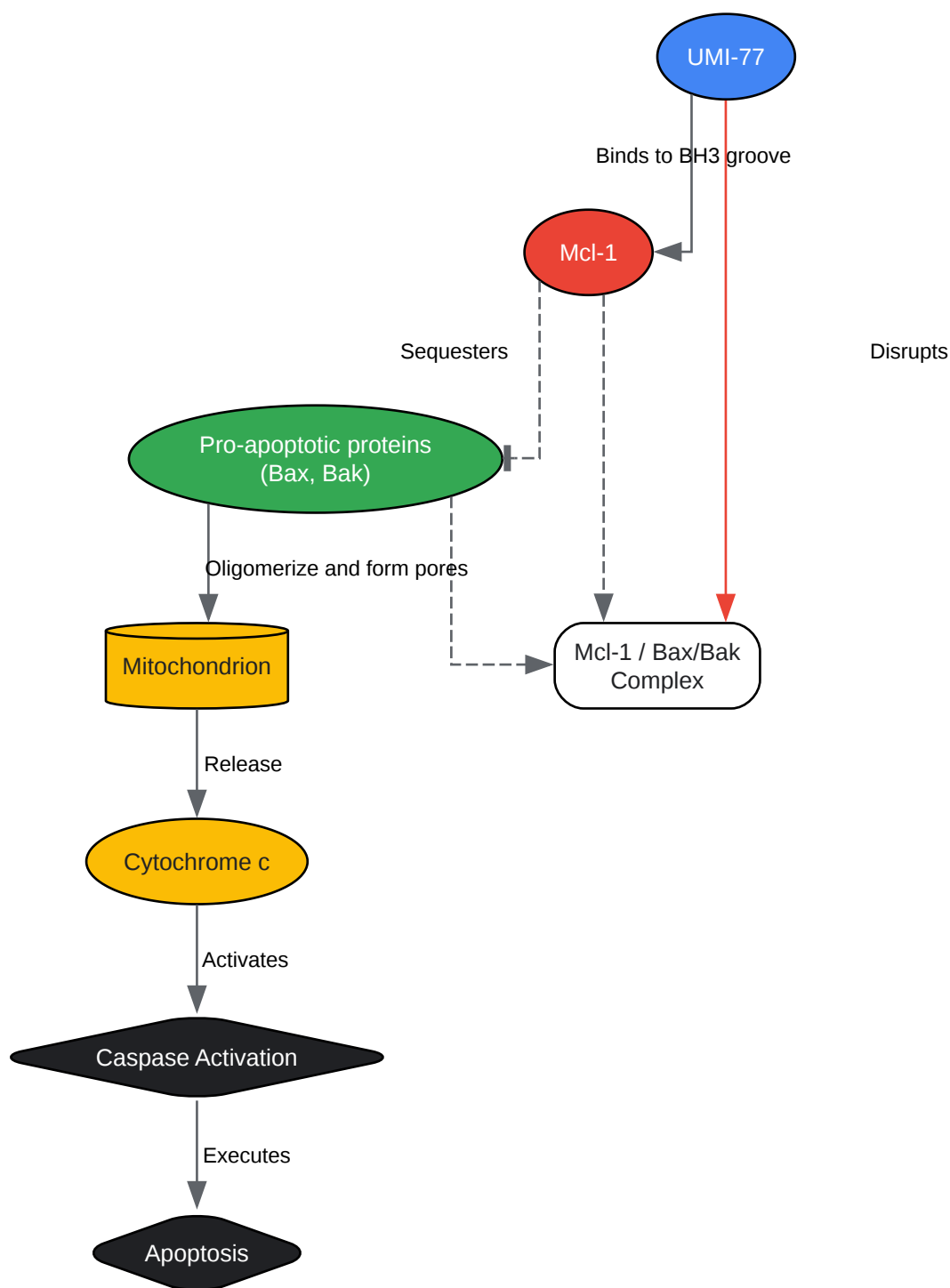
- Continue stirring at room temperature for 4-6 hours. The reaction involves a Michael addition of the thiol to the quinone-imine intermediate, followed by tautomerization to the final product.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by preparative HPLC to obtain UMI-77.

## Visualizations



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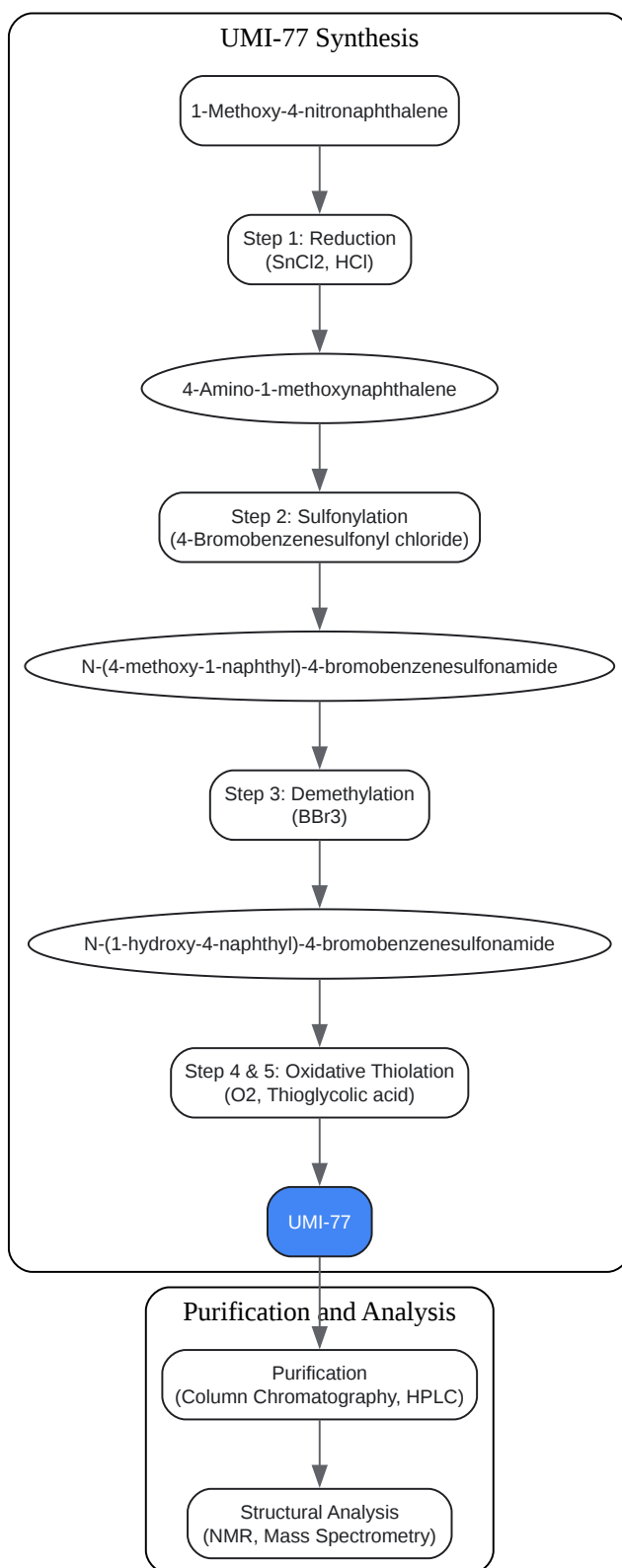
Mcl-1 Pro-Survival Signaling Pathway.



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Mechanism of Action of UMI-77.





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Workflow for the Synthesis of UMI-77.

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